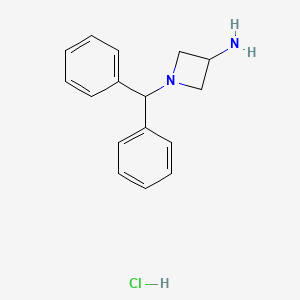

1-Benzhydrylazetidin-3-amine hydrochloride

Übersicht

Beschreibung

1-Benzhydrylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C16H19ClN2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride typically involves a two-step process. Initially, benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes this process suitable for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydrylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can modify the functional groups attached to the azetidine ring .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antiepileptic Activity

Research indicates that 1-benzhydrylazetidin-3-amine hydrochloride exhibits significant anticonvulsant and antiepileptic properties. Studies have shown its ability to modulate neurotransmitter systems, particularly through the uptake mechanisms of gamma-aminobutyric acid (GABA), which is essential for maintaining neuronal excitability. This modulation suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Analgesic and Anti-inflammatory Effects

In addition to its anticonvulsant properties, the compound has demonstrated analgesic and anti-inflammatory effects. These effects are attributed to its interaction with pain pathways and inflammatory mediators, indicating possible uses in pain management therapies.

Psychiatric Disorders Treatment

The compound is also being investigated for its potential in treating various psychiatric disorders. It has been linked to therapeutic effects in conditions such as schizophrenia, anxiety disorders, and depression. Its ability to influence neurotransmitter systems positions it as a candidate for further research in psychopharmacology .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the reaction of benzhydrylamine with appropriate reagents under controlled conditions. A notable method includes the use of methyl alcohol and epoxy chloropropane under specific temperature and pressure conditions to achieve high yields of the desired product .

Case Study: Development of Delafloxacin

A significant application of this compound is as an intermediate in the synthesis of delafloxacin, a broad-spectrum fluoroquinolone antibiotic. Delafloxacin has shown efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The development process involved optimizing reaction conditions to maximize yield while ensuring the stability of intermediates .

Wirkmechanismus

The mechanism of action of 1-Benzhydrylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 1-Benzylazetidin-3-amine dihydrochloride

- 1-Benzhydrylazetidin-3-ol

Comparison: 1-Benzhydrylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the benzhydryl group can enhance the compound’s lipophilicity and binding affinity to certain targets .

Biologische Aktivität

1-Benzhydrylazetidin-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 275.78 g/mol. It is characterized by a bicyclic azetidine ring fused with a benzhydryl group, contributing to its unique pharmacological properties. The compound appears as a white solid and is soluble in various organic solvents .

Target Enzymes

The primary biological target of this compound is the CYP 3A4 enzyme , which plays a crucial role in drug metabolism. The compound is known to interact with this enzyme, potentially inhibiting its activity, which can have significant implications for the metabolism of co-administered drugs.

Biochemical Pathways

By inhibiting CYP 3A4, the compound may alter the metabolism of various substrates that are processed by this enzyme. This interaction suggests that this compound could influence pharmacokinetics and therapeutic outcomes when used alongside other medications.

Biological Activities

This compound exhibits several notable biological activities:

- Anticonvulsant Activity : Research indicates that this compound has potential as an anticonvulsant agent, likely due to its ability to modulate neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. These interactions are crucial for regulating neuronal excitability and preventing seizures .

- Dopaminergic Antagonism : Studies have shown that the compound has affinity for dopamine receptors (D2 and D4), suggesting its role as a dopaminergic antagonist. This activity may have implications for treating conditions related to dopamine dysregulation, such as schizophrenia or Parkinson's disease.

- Analgesic and Anti-inflammatory Effects : Preliminary findings suggest that this compound may also exhibit analgesic and anti-inflammatory properties, which could be beneficial in pain management therapies.

In Vitro Studies

In vitro studies have demonstrated the compound's interaction with GABA receptors, indicating its potential role in enhancing GABAergic transmission. This mechanism is vital for developing new treatments for epilepsy and anxiety disorders .

Pharmacokinetic Considerations

Given its interaction with CYP 3A4, careful consideration must be given to the pharmacokinetics of this compound. It may affect the metabolism of other drugs metabolized by this enzyme, leading to altered therapeutic effects or increased toxicity.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticonvulsant | Modulates GABA uptake; prevents seizures |

| Dopaminergic Antagonism | Affinity for D2 and D4 receptors; potential treatment for dopamine-related disorders |

| Analgesic | Possible pain-relieving properties |

| Anti-inflammatory | Potential to reduce inflammation |

Eigenschaften

IUPAC Name |

1-benzhydrylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKOBTVZHDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420894 | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-90-7, 1189735-08-7 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.